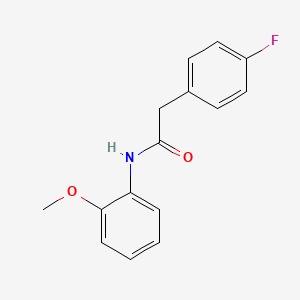

![molecular formula C17H23N7S B5523821 N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)

N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction :This chemical compound falls within a class of molecules that are structurally complex and potentially significant in medicinal chemistry. While specific introductory details on this exact compound are scarce, related substances demonstrate varied biological activities and potential for pharmacological application.

Synthesis Analysis :Detailed synthetic pathways specific to this compound were not readily available. However, compounds with similar frameworks typically involve multi-step synthetic procedures, incorporating techniques such as 1,3-dipolar cycloaddition reactions, and condensations involving amino, carboxyl, and halide functionalities. For instance, the synthesis of related heterocyclic compounds often involves the condensation of different chemical moieties under specific conditions to achieve desired frameworks (Younas, A., Hallaoui, A., & Anouar, A., 2014).

Molecular Structure Analysis :The molecular structure of similar compounds typically exhibits a complex architecture, often elucidated through techniques such as X-ray crystallography, which aids in understanding the conformation, stereochemistry, and molecular interactions. This understanding is crucial for deducing the biological activity and reactivity of the compound (Repich, H., Orysyk, S., Savytskyi, P., & Pekhnyo, V., 2017).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds related to N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine have demonstrated antimicrobial and antifungal properties. For instance, thienopyrimidine derivatives have shown remarkable activity against fungi and bacteria, suggesting potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018). Additionally, novel series of compounds synthesized from thienopyridine hydrazide displayed significant antifungal activity against Candida albicans, indicating their potential as antifungal agents (Sangshetti et al., 2014).

Anti-inflammatory Applications

Research has also focused on the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives, highlighting their relevance in designing new therapeutic agents. These compounds have been investigated for their potential to inhibit cyclooxygenase enzymes, demonstrating promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Chemical Synthesis and Cyclin-dependent Kinase Inhibition

Thieno[2,3-d]pyrimidine derivatives have been utilized in chemical synthesis, showcasing the versatility of these compounds in creating heterocyclic structures. Their synthesis involves various chemical reactions that yield compounds with potential biological activities. For example, a study described the synthesis of 2,3-dimethyl- and 2,3-tri-, tetra-, and pentamethylene-substituted derivatives, demonstrating the chemical diversity achievable with these compounds (Elmuradov et al., 2011). Furthermore, specific derivatives have been identified as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator in cell cycle progression, highlighting their potential as therapeutic agents in cancer research (Wang et al., 2004).

properties

IUPAC Name |

N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,2,4-triazol-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7S/c1-22(2)10-14-20-21-16(23(14)3)12-4-7-24(8-5-12)17-15-13(6-9-25-15)18-11-19-17/h6,9,11-12H,4-5,7-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNJEYAQAKNAIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCN(CC2)C3=NC=NC4=C3SC=C4)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

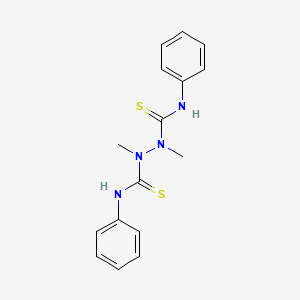

![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B5523751.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5523757.png)

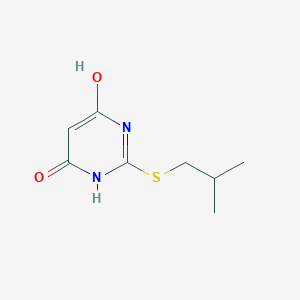

![(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5523769.png)

![4-({1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}methyl)morpholine](/img/structure/B5523771.png)

![methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5523792.png)

![3-ethyl-8-[(1-methyl-1H-indol-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5523800.png)

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)

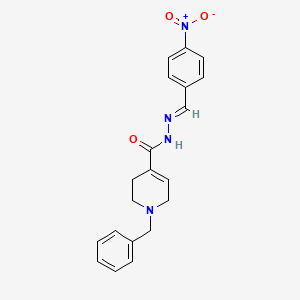

![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)

![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)

![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)